Compound Description: This compound is a crucial intermediate in the synthesis of Rosuvastatin Calcium, a medication used to lower cholesterol levels. []
Relevance: Although not directly containing an azetidine ring, this compound shares a significant structural similarity with the target compound, 1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one. Both molecules possess a 4-fluorophenyl group attached to a sulfonyl moiety. Additionally, both contain a 2,2-dimethyl group, albeit in different functional groups (a ketone in the target compound and a dioxane ring in this related compound). These structural similarities suggest a potential connection in their synthetic pathways or potential biological activities. []
Compound Description: TMI-1 is a potent dual inhibitor of Tumor Necrosis Factor-alpha Converting Enzyme (TACE) and Matrix Metalloproteinases (MMPs). It demonstrates efficacy in treating Rheumatoid Arthritis (RA) by inhibiting the production of the pro-inflammatory cytokine TNF-alpha and reducing joint destruction. []
Relevance: While structurally distinct from 1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one due to the thiomorpholine ring and hydroxamic acid moiety, TMI-1 shares the critical feature of a phenylsulfonyl group. Notably, both compounds incorporate a 2,2-dimethyl substitution, although TMI-1 bears it on the thiomorpholine ring. This commonality, along with the phenylsulfonyl group, implies a potential shared pharmacophore or a similar mechanism of action despite their differing overall structures. []
Compound Description: This class of compounds has shown promising anticancer, antiangiogenic, and antioxidant activities. Specifically, compounds 4g and 4i within this series exhibit inhibitory activity against various human cancer cell lines, including liver, breast, and leukemia. Furthermore, they demonstrate potent antiangiogenic activity by inhibiting proangiogenic cytokines involved in tumor progression. []
Relevance: While not directly sharing the azetidine ring or the 2,2-dimethylpropan-1-one moiety, these derivatives bear a striking resemblance to 1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one due to the presence of a 3-chloro-4-fluorophenyl group. This specific substitution pattern suggests a potential common starting material or shared synthetic steps in their production. Moreover, the presence of a saturated amino group in these derivatives might correlate with the azetidine ring nitrogen in the target compound, implying a potential similarity in their binding interactions or pharmacological profiles. []
Compound Description: These compounds incorporate an azetidin-2-one ring system linked to a substituted pyrazoline moiety via a phenyl bridge. The Benzene sulfonyl chloride introduced at the pyrazoline nitrogen enhances their potential bioactivity. Their antimicrobial activities against bacteria and fungi were evaluated using the broth dilution method. []
Relevance: This class of compounds is directly related to 1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one, sharing the core structure of an azetidin-2-one ring. The key difference lies in the substituent at the azetidine nitrogen: the related compounds possess a complex substituted phenyl-pyrazoline system, whereas the target compound has a simpler 2,2-dimethylpropan-1-one group. Despite this difference, the shared azetidin-2-one scaffold suggests these compounds could have similar chemical properties and potential applications in medicinal chemistry. []
Compound Description: SRI-20040 is an allosteric modulator of the dopamine transporter (DAT). It exhibits partial inhibition of [125I]RTI-55 binding and [3H]dopamine uptake, slows the dissociation rate of [125I]RTI-55 from DAT, and allosterically modulates d-amphetamine–induced, DAT-mediated DA release. []
Relevance: Although structurally distinct from 1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one, SRI-20040 represents a key starting point for discovering allosteric modulators of the dopamine transporter. Further investigation and structural modifications based on the initial scaffold of SRI-20040, such as the introduction of fluorine to the phenyl rings or the incorporation of an azetidine ring, could potentially lead to compounds with improved potency and selectivity at DAT, akin to the target compound. []
Compound Description: This compound is identified as an impurity in the drug substance of escitalopram, an antidepressant medication. The impurity was formed during the synthesis of escitalopram and its presence was successfully minimized by controlling the manufacturing process. []
Relevance: This impurity shares a crucial structural feature with the target compound 1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one: the 4-fluorophenyl group. While the rest of the molecule is quite different, the presence of this common moiety suggests potential shared synthetic intermediates or pathways. It also highlights the importance of understanding and controlling impurity formation in pharmaceutical manufacturing. []
Compound Description: This class of compounds demonstrates potent and selective inhibition of phosphodiesterases (PDEs), particularly those involved in the metabolism of cyclic guanosine monophosphate (c-GMP), including PDE-I, PDE-II, and PDE-V. They hold potential for treating various cardiovascular and urogenital conditions, such as hypertension and smooth muscle relaxation. []
Relevance: While lacking the azetidine ring, these compounds offer a potential avenue for exploring the effects of sulfonyl group variations on biological activity compared to the 1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one. The different heterocyclic core of the imidazotriazinone system, compared to the azetidine in the target compound, might also present opportunities for investigating the impact of varying ring systems on the overall pharmacological profile. []
Compound Description: LLY-2707 is a highly selective and potent glucocorticoid receptor antagonist (GRA). It effectively reduces weight gain and diabetes associated with atypical antipsychotic drugs in preclinical models. LLY-2707's mechanism of action involves blocking the glucocorticoid receptor, preventing the metabolic effects of glucocorticoids. []
Relevance: While not sharing the azetidine ring or the 2,2-dimethylpropan-1-one moiety, LLY-2707 offers a valuable comparison to 1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one in understanding the broader impact of sulfonamide groups in drug development. The presence of a sulfonamide group in both compounds suggests potential similarities in their interactions with target proteins, despite their different overall structures and pharmacological targets. []
Compound Description: These structurally constrained 3,6-disubstituted piperidine analogues are derived from (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine. This class of compounds exhibits affinity for monoamine transporters, particularly the dopamine transporter (DAT), with certain analogues demonstrating high potency and selectivity for DAT. []
Relevance: Although these compounds don't contain the azetidine ring, they provide a valuable point of comparison for understanding the structure-activity relationships of 1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one. Specifically, the presence of a 4-fluorobenzyl group in some of these analogues mirrors the 4-fluorophenyl group in the target compound. This similarity highlights the potential role of fluorine substitution in modulating biological activity and transporter affinity. Furthermore, studying the constrained piperidine ring system of these analogues might provide insights into the conformational preferences and binding modes that could also be relevant to the azetidine ring in the target compound. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.